2-[2,2-bis(ethylsulfanyl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
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Description
Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial activities . It was tested against four fungal and eight bacterial strains. The results showed that it had excellent activities compared to other newly synthesized compounds and a variety of standard ones against a variety of bacterial and fungal strains .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also shown promising antifungal activities . This makes it a potential candidate for the development of new antifungal drugs.
Development of New Synthetic Methods
The compound has been used in the development of new synthetic methods for the preparation of N-sulfonylamino- and N-substituted-2-pyridones . These compounds have come into interest and application as new forms of chemotherapeutic agents .
Chemotherapeutic Applications
The compound has shown promise in the field of chemotherapy . It has been used in the synthesis of azoloazines using cyanoketene dithioacetals . Derivatives of these ring systems are important as antimetabolic agents in biochemical reactions .
Antimicrobial Drug Development
The compound plays a crucial role in the design and development of new methods for the synthesis of antimicrobial drugs . This is an important goal currently for medicinal chemistry due to the increasing resistance of microorganisms to antimicrobial drugs .
Pharmaceutical Applications
N-substituted 2-pyridones, which can be synthesized using this compound, are important heterocycles that possess antimicrobial and antifungal activities . This makes them ideal for a wide range of pharmaceutical applications .
properties
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS3/c1-3-20-12(21-4-2)11(18)16-17-13(19)15-10-7-5-9(14)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFLOFNDANBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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